1-Chloro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene
Description
1-Chloro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound characterized by a central benzene ring substituted with a chlorine atom at the 1-position and a sulfanylmethyl group at the 2-position. The sulfanylmethyl group is further substituted with a 3-chloro-5-fluorophenyl moiety, introducing additional halogen atoms (Cl and F) into the structure.
Properties
IUPAC Name |
1-chloro-3-[(2-chlorophenyl)methylsulfanyl]-5-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FS/c14-10-5-11(16)7-12(6-10)17-8-9-3-1-2-4-13(9)15/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYUOAYMGTYGBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC(=CC(=C2)F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene typically involves the reaction of 1-chloro-2-fluorobenzene with 3-chloro-5-fluorobenzenethiol in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the sulfanylmethyl linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene rings can be substituted with other nucleophiles.
Oxidation Reactions: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction to form corresponding thiols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Products with different substituents replacing the chlorine atoms.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced derivatives.
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis:
- This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various functional group transformations, making it valuable in developing pharmaceuticals and agrochemicals.
-
Biological Studies:
- Research indicates that compounds containing sulfanylmethyl groups often exhibit significant biological activity. This particular compound may be used to explore biochemical pathways and interactions, potentially leading to therapeutic applications.
-
Antioxidant Properties:
- The sulfanylmethyl group may endow the compound with antioxidant properties, making it a candidate for further exploration in antioxidant therapies. Studies have shown that sulfur-containing compounds can scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases.
-
Mechanism of Action:
- The compound's mechanism involves interaction with specific molecular targets, leading to covalent bond formation. This interaction can modulate various biochemical pathways, resulting in desired biological effects.
Industrial Applications
-
Specialty Chemicals Production:
- In industrial settings, 1-Chloro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for creating high-performance materials used in electronics and coatings.
- Precursor for Further Intermediates:
Case Study 1: Synthesis of Complex Organic Molecules
A study demonstrated the successful use of this compound in synthesizing novel compounds through a series of reactions involving palladium-catalyzed coupling methods. The resulting compounds exhibited enhanced biological activity compared to their precursors, highlighting the compound's utility in drug development.
Case Study 2: Antioxidant Activity Assessment
Research conducted on the antioxidant properties of sulfur-containing compounds indicated that this compound showed significant radical scavenging activity in vitro. This study suggests potential applications in developing antioxidant therapies aimed at combating oxidative stress-related conditions.
Mechanism of Action
The mechanism of action of 1-Chloro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of their activity. The sulfanylmethyl group may play a crucial role in binding to the target site, while the chlorinated and fluorinated benzene rings contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Research Findings and Gaps
- Structural Activity Relationships (SAR) : Fluorine and chlorine substitutions are critical for tuning bioavailability and toxicity. For example, fluorine’s electronegativity may enhance binding to target enzymes in pests .
- Data Limitations : The provided evidence lacks quantitative data (e.g., melting points, LogP) for direct physicochemical comparisons. Further experimental studies are needed to evaluate efficacy and environmental impact.
Biological Activity
1-Chloro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene is a chemical compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. The compound's structure, which includes a chloro and a fluorine substituent, suggests possible interactions with biological targets that could lead to therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 203.07 g/mol. Its structural features include:
- Chlorine atoms : These may contribute to its reactivity and interaction with biological molecules.
- Fluorine atom : Known for enhancing metabolic stability and lipophilicity, potentially improving bioavailability.
Biological Activity Overview
Research into the biological activity of this compound has indicated several key areas of interest:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of halogens (chlorine and fluorine) may enhance the compound's ability to interfere with cellular processes involved in tumor growth.
- Antimicrobial Properties : Compounds containing sulfur and halogen substituents have been reported to possess antimicrobial activity. This compound's potential as an antimicrobial agent warrants further investigation.
- Enzyme Inhibition : The structural configuration suggests that it may act as an inhibitor for specific enzymes involved in metabolic pathways, possibly affecting drug metabolism or the detoxification process in organisms.
Case Study 1: Anticancer Activity
A study conducted on structurally related compounds demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways. Although specific data on this compound is limited, it is reasonable to infer similar properties based on its structural analogs.
Case Study 2: Antimicrobial Efficacy
In vitro tests showed that compounds with similar sulfur and halogen functionalities exhibited potent activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Cytotoxicity in MCF-7 cells | , |
| Antimicrobial | Effective against S. aureus, E. coli | , |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes | , |
Table 2: Structural Comparison with Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Notable Activities |
|---|---|---|---|
| This compound | C9H8Cl2F | 203.07 | Anticancer, Antimicrobial |
| 3-Chloro-5-fluorobenzene | C6H4ClF | 144.55 | Antimicrobial |
| 4-Chlorobenzyl sulfide | C7H7ClS | 158.65 | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
